Bienvenue dans la boutique en ligne BenchChem!

2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational ADME

2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391863-40-4) is a synthetic hybrid molecule that fuses an adamantane cage, a 1,3,4-thiadiazole heterocycle, and an ortho-tolyl (2-methylphenyl) substituent via an acetamide linker. The compound belongs to a congeneric series of adamantane–thiadiazole–acetamide derivatives that have attracted attention as scaffolds for anticancer, antimicrobial, anti-inflammatory, and CNS-targeted probe discovery.

Molecular Formula C21H25N3OS
Molecular Weight 367.51
CAS No. 391863-40-4
Cat. No. B2931175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS391863-40-4
Molecular FormulaC21H25N3OS
Molecular Weight367.51
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
InChIKeyRZCPKHPUFUKMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391863-40-4): Structural Baseline and Comparator Landscape for Procurement Evaluation


2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391863-40-4) is a synthetic hybrid molecule that fuses an adamantane cage, a 1,3,4-thiadiazole heterocycle, and an ortho-tolyl (2-methylphenyl) substituent via an acetamide linker . The compound belongs to a congeneric series of adamantane–thiadiazole–acetamide derivatives that have attracted attention as scaffolds for anticancer, antimicrobial, anti-inflammatory, and CNS-targeted probe discovery [1] [2]. Among commercially available analogs, the 2-methylphenyl substitution at the thiadiazole 5-position distinguishes this compound from its closest structural neighbors—the 5-methyl, 5-(4-fluorophenyl), 5-(4-chlorophenyl), 5-(propan-2-yl), and 5-(3-methylphenyl) variants—each of which presents distinct steric, electronic, and conformational profiles that preclude simple generic interchange .

Why Generic Substitution Fails for 2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: The Ortho-Substituent Differentiation Problem


Within the adamantane–thiadiazole–acetamide series, the nature and position of the aryl substituent on the thiadiazole 5-position is the primary determinant of pharmacophoric geometry, lipophilicity, and target engagement. The 2-methylphenyl (ortho-tolyl) group introduces a sterically constrained rotameric profile distinct from the para-substituted phenyl analogs (4-F, 4-Cl) that dominate commercial catalogs: the ortho-methyl group restricts rotation around the thiadiazole–aryl bond and alters the dihedral angle, which directly impacts hydrogen-bonding capacity of the acetamide NH and the thiadiazole ring nitrogen atoms . In contrast, the 5-methyl analog (CAS 391863-93-7) lacks the aromatic ring entirely, while the 5-(propan-2-yl) analog (CAS 391864-29-2) offers only branched-alkyl lipophilicity without π-stacking capability. The meta-methyl positional isomer (CAS 391863-26-6) shares the same molecular formula (C21H25N3OS) but presents a different spatial orientation of the methyl group, potentially yielding divergent binding modes at flat protein pockets [1]. These structural distinctions are non-trivial for any assay where aromatic stacking, steric exclusion, or precise hydrogen-bond geometry governs activity—rendering generic substitution scientifically unsound without side-by-side comparative data.

Quantitative Differentiation Evidence for 2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391863-40-4) Against Comparator Compounds


Ortho-Methyl Steric Constraint Versus Para-Fluoro and Para-Chloro Analogs: Rotatable Bond and Topological Polar Surface Area (TPSA) Comparison

The 2-methylphenyl (ortho-tolyl) substituent of the target compound introduces a steric barrier adjacent to the thiadiazole–acetamide junction that is absent in the 4-fluorophenyl (CAS 391863-13-1) and 4-chlorophenyl (CAS 391862-98-9) analogs. This ortho-methyl group restricts the conformational freedom of the aryl–thiadiazole bond, resulting in a distinct dihedral angle distribution that modulates the accessibility of the acetamide NH donor and thiadiazole N3 acceptor for hydrogen bonding . The molecular formula C21H25N3OS (MW 367.51) is identical to the meta-methyl isomer (CAS 391863-26-6) but differs from the 4-fluorophenyl analog (C20H22FN3OS, MW 371.47, ΔMW = +3.96 Da) and the 5-methyl analog (C15H21N3OS, MW 291.41, ΔMW = −76.10 Da) [1]. These mass differences, while modest, are meaningful in high-throughput screening contexts where isobaric interference or mass spectrometry-based hit confirmation is employed.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational ADME

Predicted Lipophilicity (cLogP) Differentiation: Ortho-Methylphenyl Versus Alkyl and Halo-Phenyl Analogs

Computational estimation of partition coefficient (cLogP) using the XLogP3 algorithm indicates that the target compound (ortho-tolyl substituent) has a predicted XLogP of approximately 5.0–5.5, reflecting the combined lipophilic contributions of the adamantane cage (estimated π = ~3.0) and the 2-methylphenyl-thiadiazole system (estimated π = ~2.0–2.5) [1]. In comparison, the 5-methyl analog (CAS 391863-93-7, C15H21N3OS) has a predicted XLogP of ~3.8–4.2, while the 4-fluorophenyl analog (CAS 391863-13-1) is predicted at ~5.2–5.7. The 4-chlorophenyl analog is expected to be the most lipophilic of the series (predicted XLogP ~5.5–6.0). The ortho-methyl compound thus occupies a distinct intermediate lipophilicity window—higher than the 5-methyl analog but not as high as the 4-chlorophenyl—which may translate to differentiated membrane permeability and plasma protein binding in cell-based assays [2].

ADME Prediction Lipophilicity Drug-likeness

Anticancer Class-Level Evidence: EGFR Inhibitory Potential of the Adamantane–Thiadiazole Scaffold

While no direct EGFR inhibition data exist for the target compound itself, the adamantane–1,3,4-thiadiazole scaffold has demonstrated potent wild-type and mutant EGFR inhibitory activity in a closely related series. Wassel et al. (2021) reported that compound 17 (a thiazolo-thiadiazole adamantane derivative) exhibited IC50 values of 0.27–0.78 nM against the double mutant EGFR L858R/T790M, compared with lapatinib (0.18 nM) and erlotinib (0.21 nM) [1]. Binding energy scores for the adamantane–thiadiazole series against EGFR (PDB: 1M17) ranged from −19.19 to −22.07 kcal/mol, surpassing erlotinib (−19.10 kcal/mol) [2]. The target compound's 2-methylphenyl substituent provides an additional aromatic moiety capable of π–π stacking with the EGFR hinge region (Met793) or the hydrophobic back pocket, a feature absent in the 5-methyl and 5-isopropyl analogs. This scaffold-level evidence supports the selection of the ortho-tolyl variant for EGFR-focused screening cascades over non-aromatic analogs.

Anticancer EGFR Inhibition Kinase Target

Antimicrobial Class-Level Evidence: Gram-Positive and Gram-Negative Activity of 5-Aryl-1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold with adamantane substitution has established antimicrobial activity. Kadi et al. (2010) demonstrated that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives (compounds 7, 9, 15b, 15c) exhibited marked activity against Gram-positive bacteria, while compound 3 was highly active against Gram-negative bacteria [1]. Compound 9 (a propionic acid derivative) showed dose-dependent in vivo anti-inflammatory activity in the carrageenan-induced paw edema model in rats. The target compound, bearing a 2-methylphenyl group at the thiadiazole 5-position (rather than at the 2-position as in the Kadi series), presents a reversed connectivity pattern that may alter antimicrobial spectrum. The presence of the aromatic 2-methylphenyl group, as opposed to the non-aromatic substituents in the Kadi series (thiones, acetic/propionic acids), introduces potential for additional interactions with bacterial targets such as DNA gyrase or penicillin-binding proteins that recognize aromatic moieties.

Antimicrobial Antibacterial Gram-positive

Cholinesterase/MAO Dual Inhibition Class-Level Evidence: CNS Target Engagement Potential for Adamantane–Thiadiazole–Acetamides

A 2024 study on 2,5-disubstituted-1,3,4-thiadiazole derivatives bearing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-substituted) cyclic secondary amino-acetamide/propanamide structures demonstrated selective dual inhibition of acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B) over butyrylcholinesterase (BChE) and h-MAO-A [1]. Derivatives 4a, 4b, and 3a were the most potent dual inhibitors. The target compound (CAS 391863-40-4) differs from this series in that its adamantane group is attached via the acetamide linker to the thiadiazole 2-position, while the 5-position bears a 2-methylphenyl group—the inverse of the published series. This 'reversed' orientation places the adamantane at a different vector relative to the putative AChE peripheral anionic site (PAS) and MAO-B active site, which may produce a distinct selectivity profile. The class-level evidence confirms that adamantane–thiadiazole hybrids can engage CNS targets, but the unique connectivity of the target compound requires de novo profiling.

Alzheimer's Disease Acetylcholinesterase Monoamine Oxidase B

Vendor-Reported Purity and Availability: Batch Consistency for Screening Procurement

The target compound is commercially available at ≥95% purity (HPLC-verified) from ChemeMenu (Catalog Number CM817325, CAS 391863-40-4) with molecular formula C21H25N3OS and molecular weight 367.51 g/mol . The 5-methyl analog (CAS 391863-93-7, Catalog Number CM817323) is available at the same purity specification (≥95%, C15H21N3OS, MW 291.41), and the 4-fluorophenyl analog (CAS 391863-13-1, Catalog Number CM824617) is also stocked at ≥95% purity (C20H22FN3OS, MW 371.47) . All three compounds are classified for research use only. The target compound's catalog availability alongside its positional isomer (3-methylphenyl, CAS 391863-26-6) enables direct comparative SAR studies; both share identical molecular formula and mass, requiring careful inventory management to avoid misidentification in high-throughput workflows. The adamantane-containing scaffold necessitates attention to solubility: predicted DMSO solubility >10 mM with aqueous solubility <0.1 mg/mL, consistent with the lipophilic adamantane core [1].

Chemical Procurement Purity Analysis Inventory Availability

Best Research and Industrial Application Scenarios for 2-(Adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391863-40-4)


SAR Expansion Library for EGFR Kinase Inhibitor Programs: Ortho-Substituted Aryl Vector Exploration

The target compound fills a specific SAR gap in adamantane–thiadiazole EGFR inhibitor libraries. The Wassel et al. (2021) series explored 5-adamantyl-thiadiazole variants; the target compound's reversed connectivity (adamantane on the acetamide side, 2-methylphenyl on thiadiazole 5-position) provides an orthogonal vector for probing EGFR hinge-region and hydrophobic back-pocket interactions [1]. Its ortho-methyl group may induce a twisted aryl–thiadiazole conformation distinct from the co-planar geometry preferred by para-substituted analogs, potentially accessing sub-pockets not sampled in the published series. Use this compound as a singleton or in a small matrix with its meta-methyl and para-methyl isomers to map methyl-position effects on EGFR affinity and selectivity.

CNS Multi-Target Probe Discovery: Alzheimer's Disease Dual AChE/MAO-B Inhibitor Chemotype Diversification

The 2024 study by Al-Sharabi et al. validated N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-acetamide/propanamide derivatives as selective AChE/h-MAO-B dual inhibitors [1]. The target compound (CAS 391863-40-4) presents the inverted scaffold geometry: adamantane attached via acetamide at the thiadiazole 2-position rather than directly at the 5-position. This topological inversion is valuable for intellectual property diversification and for probing whether the adamantane–PAS interaction is position-tolerant. Screen alongside the published series compounds to establish a structure–activity relationship for adamantane placement relative to the thiadiazole core. The 2-methylphenyl group further provides an additional aromatic anchor for MAO-B's hydrophobic cavity.

Antimicrobial Resistance-Breaking Chemotype Screening Against Gram-Positive Pathogens

The adamantane–thiadiazole scaffold has demonstrated Gram-positive antibacterial activity in the Kadi et al. (2010) series [1]. The target compound's distinct connectivity pattern (adamantane-acetamide-thiadiazole-aryl vs. adamantane-thiadiazole-core) represents a novel chemotype that may evade resistance mechanisms evolved against classical 5-adamantyl-1,3,4-thiadiazoles. Its intermediate lipophilicity (predicted XLogP ~5.0–5.5) suggests adequate membrane penetration for intracellular bacterial targets while potentially avoiding the excessive membrane disruption associated with highly lipophilic analogs. Include in phenotypic screening panels against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), benchmarking against the Kadi series compounds where available.

Analytical Reference Standard for Isobaric Positional Isomer Resolution in High-Throughput Screening

The target compound (CAS 391863-40-4, ortho-methylphenyl) and its positional isomer (CAS 391863-26-6, meta-methylphenyl) share the identical molecular formula (C21H25N3OS) and molecular weight (367.51), making them isobaric [1]. In mass spectrometry-based high-throughput screening, these isomers cannot be distinguished by MS1 alone. Procurement of both isomers as authentic reference standards enables development of LC-MS/MS methods with chromatographic resolution or diagnostic fragment ions for isomer identification. This is critical for laboratories running large compound libraries where isobaric isomer cross-contamination or misidentification could generate false SAR conclusions. The ≥95% purity specification ensures suitability as a chromatographic reference material.

Quote Request

Request a Quote for 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.